CID 78061558 CID 78061558
Brand Name: Vulcanchem
CAS No.:
VCID: VC16879310
InChI: InChI=1S/C8H19O6Si2/c1-4-11-16(12-5-2,13-6-3)14-15-9-7-8-10-15/h4-8H2,1-3H3
SMILES:
Molecular Formula: C8H19O6Si2
Molecular Weight: 267.40 g/mol

CID 78061558

CAS No.:

Cat. No.: VC16879310

Molecular Formula: C8H19O6Si2

Molecular Weight: 267.40 g/mol

* For research use only. Not for human or veterinary use.

CID 78061558 -

Specification

Molecular Formula C8H19O6Si2
Molecular Weight 267.40 g/mol
Standard InChI InChI=1S/C8H19O6Si2/c1-4-11-16(12-5-2,13-6-3)14-15-9-7-8-10-15/h4-8H2,1-3H3
Standard InChI Key PCVBHOWIDGTLDK-UHFFFAOYSA-N
Canonical SMILES CCO[Si](OCC)(OCC)O[Si]1OCCO1

Introduction

Chemical Identity and Registration

CID 78061558 is a unique identifier within the PubChem system, which catalogues chemical substances using standardized nomenclature and structural descriptors. Unlike well-characterized compounds such as CID 78052851 (a complex oligosaccharide derivative) or CID 78061022 (an aluminum-nickel alloy) , CID 78061558 lacks explicit documentation regarding its synthesis, applications, or biological activity.

Structural Features

No 2D or 3D structural depictions, SMILES strings, or InChI identifiers are available for CID 78061558. This contrasts sharply with CID 78052851, which features a highly branched oligosaccharide structure with 45 undefined stereocenters , and CID 78061022, a metallic crystal lattice . The lack of structural data for CID 78061558 suggests it may be a recently registered compound awaiting further characterization.

Computed Physicochemical Properties

PubChem typically provides computed properties such as topological polar surface area, hydrogen bond donor/acceptor counts, and rotatable bond counts. For CID 78061558, these values are either unspecified or marked as "non-live," indicating incomplete computational modeling.

Comparative Property Analysis

The table below contrasts key properties of CID 78061558 with two analogous PubChem entries:

PropertyCID 78061558CID 78052851 CID 78061022
Molecular Weight1,682.5 g/mol509.32 g/mol
Hydrogen Bond Donors290
Hydrogen Bond Acceptors460
Rotatable Bonds300
Complexity3,1000

The absence of computed properties for CID 78061558 precludes a deeper analysis of its reactivity or solubility.

No peer-reviewed studies or patent filings explicitly reference CID 78061558. In comparison:

  • CID 78052851 is a synthetic oligosaccharide derivative likely used in glycobiology research .

  • CID 78061022 represents a metallic alloy with potential applications in catalysis or materials science .

The lack of applied research on CID 78061558 implies it may be a novel compound under preliminary investigation.

Research Gaps and Future Directions

The limited data on CID 78061558 highlight critical gaps in its characterization. Key priorities for future research include:

  • Structural Elucidation: X-ray crystallography or NMR spectroscopy to resolve its atomic arrangement.

  • Property Computation: Density functional theory (DFT) calculations to predict physicochemical behavior.

  • Experimental Validation: Synthesis and bioactivity screening to identify potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator